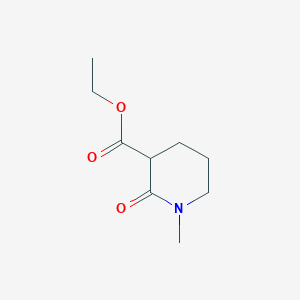

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFIDKPBGWQLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (CAS: 21576-27-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, with the CAS number 21576-27-2, is a heterocyclic compound belonging to the piperidine class of molecules.[1][2] Piperidines are foundational scaffolds in medicinal chemistry due to their conformational flexibility and ability to engage in diverse intermolecular interactions, making them ideal frameworks for drug design. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this specific N-methylated piperidone derivative, offering valuable insights for its utilization in research and pharmaceutical development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed descriptors, sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C9H15NO3 | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21576-27-2 | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCCN(C1=O)C | PubChem[1] |

| InChI Key | RCFIDKPBGWQLTE-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

The most direct and established synthetic route to this compound is through an intramolecular Dieckmann condensation. This reaction is a powerful tool for the formation of cyclic β-keto esters from diesters.

Synthesis Workflow

The synthesis is a two-step process, beginning with the formation of the acyclic diester precursor, followed by its base-catalyzed intramolecular cyclization.

References

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a piperidone core, a six-membered lactam ring. Its structure is distinguished by the presence of a β-keto ester functional group, a motif of significant importance in synthetic organic chemistry.[1][2] This arrangement of a ketone at the C2 position and an ethyl ester at the C3 position imbues the molecule with a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. Specifically, it serves as a versatile scaffold in medicinal chemistry for the development of piperidine-based therapeutic agents.[3][4][5] This guide provides a comprehensive analysis of its molecular structure, outlines robust synthetic protocols, details its spectroscopic signature, and explores its chemical reactivity for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the N-methylated piperidin-2-one ring. The key functionalities that dictate its chemical behavior are:

-

Lactam (Cyclic Amide): The endocyclic amide within the six-membered ring provides structural rigidity and influences the electronic properties of the adjacent carbonyl.

-

β-Keto Ester System: The ketone at C2 and the ester at C3 are in a 1,3-dicarbonyl relationship.[1] This is the most critical feature, as the α-proton at the C3 position is significantly acidic, enabling the facile formation of a stabilized enolate.[2][6]

-

N-Methyl Group: The methyl substituent on the nitrogen atom blocks the amide proton, preventing N-H reactivity and ensuring that chemical transformations are directed elsewhere, primarily at the α-carbon (C3).

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [7] |

| Molecular Weight | 185.22 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 21576-27-2 | [7] |

| Canonical SMILES | CCOC(=O)C1CCCN(C1=O)C | [7] |

Synthetic Strategies and Protocols

The synthesis of this compound is most efficiently approached in a two-stage process: first, the construction of the parent piperidone ring system, followed by N-alkylation. This sequence is often more practical and higher-yielding than attempting a Dieckmann condensation with a pre-methylated, linear diester precursor.[8][9][10]

Stage 1: Synthesis of the Piperidone Core (Ethyl 2-oxopiperidine-3-carboxylate)

The foundational piperidone core is classically synthesized via a Michael addition followed by a reductive cyclization. A well-documented industrial method utilizes readily available starting materials: diethyl malonate and acrylonitrile.[11]

-

Michael Addition: To a stirred mixture of diethyl malonate and a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol), acrylonitrile is added dropwise at a temperature maintained between 10–50°C. The reaction is exothermic and requires careful temperature control. The progress is monitored by TLC or GC-MS until the starting materials are consumed, yielding 2-cyanoethyl diethyl malonate.

-

Reductive Cyclization: The crude 2-cyanoethyl diethyl malonate is transferred to a high-pressure reactor. An organic solvent (e.g., ethanol) and a hydrogenation catalyst, such as Raney Cobalt, are added.[11] The vessel is pressurized with hydrogen gas and heated to approximately 75–130°C.[11]

-

Work-up and Purification: Upon reaction completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/petroleum ether) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.[11][12]

Stage 2: N-Methylation of the Piperidone Core

With the core scaffold in hand, the final step is a standard N-alkylation of the lactam nitrogen. The absence of the acidic N-H proton in the product confirms the completion of the reaction.

-

Base-mediated Deprotonation: In an inert atmosphere (N₂ or Ar), a solution of ethyl 2-oxopiperidine-3-carboxylate in a dry, aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH). The mixture is stirred at 0°C to room temperature to allow for the formation of the sodium salt of the lactam.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the solution. The reaction is allowed to proceed at room temperature or with gentle heating until complete conversion is observed via TLC.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Two-stage synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Ethyl (CH₃) | ~1.3 ppm (triplet) | Triplet due to coupling with adjacent CH₂ group. |

| Ethyl (CH₂) | ~4.2 ppm (quartet) | Quartet due to coupling with CH₃ group; deshielded by ester oxygen. | |

| N-Methyl (CH₃) | ~2.9 ppm (singlet) | Singlet as there are no adjacent protons; deshielded by nitrogen. | |

| Piperidone (C3-H) | ~3.4 ppm (triplet) | Methine proton alpha to two carbonyls. | |

| Piperidone (C4,C5,C6-H₂) | ~1.8 - 3.5 ppm (multiplets) | Complex overlapping signals for the three methylene groups on the ring.[13] | |

| ¹³C NMR | Lactam C=O (C2) | ~170 ppm | Carbonyl carbon of the cyclic amide. |

| Ester C=O | ~168 ppm | Carbonyl carbon of the ethyl ester. | |

| Ester O-CH₂ | ~61 ppm | Methylene carbon of the ethyl group. | |

| Piperidone C3 | ~55 ppm | Methine carbon at the alpha position. | |

| N-CH₃ | ~35 ppm | N-methyl carbon. | |

| Piperidone (C4,C5,C6) | ~20 - 50 ppm | Methylene carbons of the piperidone ring.[14] | |

| Ester CH₃ | ~14 ppm | Methyl carbon of the ethyl group. | |

| IR Spectroscopy | Lactam C=O Stretch | ~1650-1680 cm⁻¹ | Strong absorption characteristic of a cyclic amide carbonyl. |

| Ester C=O Stretch | ~1730-1750 cm⁻¹ | Strong absorption for the ester carbonyl, at a higher frequency than the amide.[15] | |

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | For the methyl and methylene groups. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 185 | Corresponds to the molecular weight of C₉H₁₅NO₃.[7] |

| Key Fragment | m/z = 140 | Loss of the ethoxy group (-OC₂H₅).[16] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems almost entirely from the reactivity of its β-keto ester system. The C3 proton's acidity allows it to serve as a versatile precursor for introducing further complexity.

Enolate Formation and C3-Alkylation

The most significant reaction is the deprotonation at the C3 position by a non-nucleophilic base (e.g., NaH, LDA, K₂CO₃) to form a resonance-stabilized enolate. This enolate is an excellent soft nucleophile, readily participating in Sₙ2 reactions with a wide range of electrophiles.[6][17]

This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse alkyl or acyl groups at the C3 position.[18][19][20] This provides a direct route to a library of substituted piperidone derivatives, which is highly valuable in drug discovery campaigns for structure-activity relationship (SAR) studies.

Decarboxylation

Following alkylation at the C3 position, the ethyl ester can be selectively hydrolyzed under basic or acidic conditions. The resulting β-keto carboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield a 3-substituted-1-methyl-2-piperidone.[20] This sequence, known as the acetoacetic ester synthesis, provides a powerful method for producing α-substituted ketones (or in this case, lactams).[6]

Diagram of Core Reactivity

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a strategically designed building block for complex synthesis. Its well-defined structure, accessible synthesis, and predictable reactivity centered around the β-keto ester moiety make it an indispensable tool for chemists. Understanding its core properties and synthetic potential allows researchers to efficiently generate novel piperidone-containing compounds for applications ranging from pharmaceutical development to materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 7. This compound | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 10. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 11. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" physical and chemical properties

An In-Depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of this compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who utilize complex heterocyclic intermediates.

Introduction and Molecular Overview

This compound (EMOPC) is a heterocyclic organic compound featuring a piperidine ring system. Its structure is characterized by three key functional groups: an N-methylated lactam (a cyclic amide), an ethyl ester, and a ketone. The arrangement of the ketone and ester groups classifies it as a β-keto ester. This combination of functionalities makes EMOPC a versatile and valuable building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures relevant to medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and derivatives like EMOPC serve as key intermediates for introducing specific stereochemical and electronic features.

Chemical Identity and Physical Properties

Precise identification and understanding of physical properties are foundational for the effective use of any chemical reagent. While experimentally determined physical data for EMOPC is not widely published, we can rely on computed values and data from its close structural analog, ethyl 2-oxopiperidine-3-carboxylate (the N-unmethylated version), to guide its handling and use in reactions.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21576-27-2[1] |

| Molecular Formula | C₉H₁₅NO₃[1] |

| Molecular Weight | 185.22 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1CCCN(C1=O)C[1] |

| InChIKey | RCFIDKPBGWQLTE-UHFFFAOYSA-N[1] |

| PubChem CID | 16719542[1] |

Physicochemical Properties

The following table summarizes computed physical properties for EMOPC and experimental data for its N-H analog, ethyl 2-oxopiperidine-3-carboxylate, for comparative purposes. The N-methylation is expected to decrease the melting point by removing the potential for intermolecular hydrogen bonding and may slightly alter the boiling point and density.

| Property | This compound (Computed/Predicted) | Ethyl 2-oxopiperidine-3-carboxylate (Experimental) |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | White to off-white crystalline powder[2] |

| Melting Point | Predicted < 80 °C | 80-82 °C[2] |

| Boiling Point | No data available | 326 °C at 760 mmHg[2][3] |

| Density | No data available | 1.118 g/cm³[2][3] |

| XLogP3 | 0.6[1] | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols) | Soluble in many organic solvents[3] |

Synthesis and Mechanistic Considerations

A robust synthetic route to EMOPC can be logically designed in two primary stages: first, the synthesis of the key precursor, ethyl 2-oxopiperidine-3-carboxylate, followed by its selective N-methylation.

Synthesis Pathway Overview

The overall transformation involves the formation of the piperidone ring followed by the introduction of the N-methyl group. This approach allows for the versatile synthesis of various N-substituted analogs if desired.

Caption: Two-step synthesis of the target compound.

Experimental Protocol: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate

This protocol describes the second, crucial step. The synthesis of the precursor, ethyl 2-oxopiperidine-3-carboxylate, is a well-established procedure often referred to as the Albertsm method, involving the Michael addition of diethyl malonate to acrylonitrile, followed by catalytic hydrogenation and cyclization[4].

Materials:

-

Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reagent Addition: Suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Expertise & Experience: The lactam N-H proton is acidic and will be deprotonated by the strong base NaH. This step is exothermic and generates hydrogen gas; slow addition and an inert atmosphere are critical for safety and to prevent side reactions.

-

Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete deprotonation, evidenced by the cessation of H₂ evolution.

-

Methylation: Cool the resulting anion solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise. Trustworthiness: The use of a slight excess of the electrophile (CH₃I) ensures the reaction goes to completion. The reaction is an Sₙ2 substitution and is typically rapid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: This step neutralizes any unreacted NaH and protonates any remaining alkoxides or enolates.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for EMOPC are readily available. However, a detailed prediction based on its structure and known spectroscopic principles provides a strong basis for its characterization.

-

¹H NMR (in CDCl₃):

-

~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).

-

~3.5 ppm (t, 1H): Methine proton at the C3 position (-CH -COOEt).

-

~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen (-CH₂ -N(CH₃)-).

-

~3.0 ppm (s, 3H): Singlet for the N-methyl protons (-N-CH₃ ).

-

~2.1-1.9 ppm (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions.

-

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

-

-

¹³C NMR (in CDCl₃):

-

~170 ppm: Carbonyl carbon of the lactam (C2).

-

~168 ppm: Carbonyl carbon of the ethyl ester (-C =O-OEt).

-

~62 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

-

~55 ppm: Methine carbon at the C3 position.

-

~50 ppm: Methylene carbon at the C6 position.

-

~35 ppm: N-methyl carbon (-N-C H₃).

-

~25-20 ppm: Methylene carbons at C4 and C5.

-

~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).

-

-

Infrared (IR) Spectroscopy:

-

~1740 cm⁻¹: Strong C=O stretch (ester).

-

~1650 cm⁻¹: Strong C=O stretch (tertiary amide/lactam).

-

~2950 cm⁻¹: C-H stretching (aliphatic).

-

Chemical Reactivity and Synthetic Utility

The reactivity of EMOPC is dictated by the interplay between its lactam and β-keto ester functionalities.

Caption: Principal reactivity pathways for EMOPC.

-

Acidity and Enolate Formation: The proton at the C3 position is significantly acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide) to form a stable enolate.[5]

-

C3-Alkylation and Acylation: The enolate is a soft nucleophile and readily participates in Sₙ2 reactions with alkyl halides or acylation with acid chlorides. This provides a powerful method for introducing substituents at the C3 position, a key strategy in building molecular complexity.[5]

-

Lactam Hydrolysis: The amide bond within the lactam ring is stable but can be cleaved under forcing acidic or basic conditions, leading to ring-opening to form the corresponding amino acid derivative.

-

Decarboxylation: Under certain conditions, particularly with heating in the presence of acid or specific salts (Krapcho conditions), β-keto esters can undergo hydrolysis and decarboxylation to yield a ketone. In this case, the product would be 1-methyl-3-piperidone, another useful synthetic intermediate.

Applications in Research and Drug Development

While specific, large-scale applications of EMOPC are not widely documented, its value lies in its role as a sophisticated synthetic intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

-

Scaffold for Novel Analogs: EMOPC provides a pre-functionalized, N-protected piperidine ring. The C3-keto-ester moiety can be elaborated into a wide variety of other functional groups or used as an anchor point for building larger, more complex structures.

-

Access to 3-Substituted Piperidines: The reactivity at the C3 position allows for the synthesis of libraries of 3-substituted piperidines, which can be screened for biological activity against various targets, including GPCRs, ion channels, and enzymes.

-

Precursor to Fused Heterocycles: The functional groups on EMOPC can be used in intramolecular cyclization reactions to construct bicyclic and more complex heterocyclic systems, which are of great interest in drug discovery.

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity. The following recommendations are based on the known hazards of related β-keto esters and N-alkyl lactams.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. This compound | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 2-oxopiperidine-3-carboxylate | 3731-16-6 [chemnet.com]

- 4. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this vast chemical space, Ethyl 1-methyl-2-oxopiperidine-3-carboxylate emerges as a versatile, yet underexplored, building block. This guide, intended for the discerning researcher, aims to consolidate the available technical knowledge on this compound, providing a foundation for its synthesis, characterization, and potential applications in drug discovery and organic synthesis.

Chemical Identity and Nomenclature

At the heart of our discussion is a molecule with a precise and descriptive IUPAC name: This compound .[1][2] This nomenclature systematically deconstructs the molecule's architecture: a six-membered piperidine ring, functionalized with an ethyl carboxylate at the 3-position, a ketone at the 2-position (forming a lactam), and a methyl group on the nitrogen atom at the 1-position.

In various chemical databases and literature, this compound is also referred to by its synonyms, the most common being N-methyl-3-carbethoxy-2-piperidone .[1][2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonym | N-methyl-3-carbethoxy-2-piperidone |

| CAS Number | 21576-27-2[1][2] |

| Molecular Formula | C₉H₁₅NO₃[1][2] |

| Molecular Weight | 185.22 g/mol [1][2] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is most logically approached in a two-stage process: the formation of the core piperidone ring system, followed by N-alkylation.

Formation of the Piperidone Core: Ethyl 2-oxopiperidine-3-carboxylate

The precursor, Ethyl 2-oxopiperidine-3-carboxylate, is a critical intermediate. A classical and effective method for its synthesis involves the condensation of diethyl malonate with acrylonitrile, followed by a reductive cyclization.[3]

Workflow 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

References

- 1. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a key heterocyclic building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on detailed structural elucidation for advancing their research. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the rationale behind the experimental methodologies.

Introduction

This compound (C₉H₁₅NO₃, Molar Mass: 185.22 g/mol ) is a substituted piperidone derivative.[1] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products, making the characterization of its analogs a critical endeavor. This guide will focus on the spectral properties that confirm the molecular structure of this compound, providing a foundational understanding for its use in further synthetic applications.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | Quartet (q) | 2H | O-CH₂ -CH₃ | The quartet splitting pattern is indicative of a methylene group adjacent to a methyl group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester. |

| ~3.40 | Triplet (t) | 1H | CH at C3 | This proton is a methine proton and its signal is expected to be a triplet due to coupling with the adjacent methylene protons at C4. |

| ~3.30 | Multiplet (m) | 2H | CH₂ at C6 | These protons are adjacent to the nitrogen atom, resulting in a downfield shift. The multiplicity is complex due to coupling with the C5 protons. |

| ~2.95 | Singlet (s) | 3H | N-CH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methyl group attached to a nitrogen atom in a cyclic amide. |

| ~2.20 | Multiplet (m) | 2H | CH₂ at C4 | These protons are part of the piperidine ring and show complex splitting due to coupling with protons at C3 and C5. |

| ~1.90 | Multiplet (m) | 2H | CH₂ at C5 | These protons are also within the piperidine ring, and their signal is a multiplet due to coupling with the protons at C4 and C6. |

| ~1.25 | Triplet (t) | 3H | O-CH₂-CH₃ | This triplet signal corresponds to the methyl group of the ethyl ester, coupled to the adjacent methylene group. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C =O (Ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |

| ~168 | C =O (Amide) | The amide carbonyl carbon is also significantly deshielded and appears in a similar region to the ester carbonyl. |

| ~61 | O-CH₂ -CH₃ | The carbon of the methylene group attached to the ester oxygen is deshielded by the oxygen atom. |

| ~55 | C H at C3 | The methine carbon at the 3-position of the piperidine ring. |

| ~50 | C H₂ at C6 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~30 | N-CH₃ | The N-methyl carbon signal is characteristic for this functional group. |

| ~25 | C H₂ at C4 | Aliphatic carbon within the piperidine ring. |

| ~22 | C H₂ at C5 | Aliphatic carbon within the piperidine ring, typically the most upfield of the ring carbons. |

| ~14 | O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is found in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The presence of two carbonyl groups (amide and ester) and various C-H and C-N bonds in this compound gives rise to a characteristic IR spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹, with multiple scans co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) | These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the piperidine ring and the ethyl and methyl groups. |

| ~1735 | Strong | C=O stretch (ester) | A strong absorption band in this region is a hallmark of the carbonyl group in an ester.[2] |

| ~1650 | Strong | C=O stretch (amide) | The carbonyl stretching vibration of the tertiary amide (lactam) typically appears at a lower wavenumber than that of the ester due to resonance.[2] |

| ~1200 | Strong | C-O stretch (ester) | This band corresponds to the stretching vibration of the C-O single bond in the ester functional group. |

| ~1100 | Medium | C-N stretch | The stretching vibration of the C-N bond in the tertiary amine of the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is also frequently used, particularly for obtaining the protonated molecular ion [M+H]⁺.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

For this compound (MW = 185.22), the following key peaks are expected in the mass spectrum:

| m/z | Proposed Fragment | Rationale |

| 185 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight. |

| 156 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 140 | [M - OC₂H₅]⁺ | Loss of the ethoxy group is a common fragmentation pathway for ethyl esters.[3][4] |

| 112 | [M - COOC₂H₅]⁺ | Loss of the entire carbethoxy group. |

| 84 | [C₅H₁₀N]⁺ | A fragment corresponding to the N-methylated piperidine ring after cleavage of the ester group. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Common aliphatic fragments. |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Common aliphatic or acylium ion fragments. |

digraph "fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[M]⁺\nm/z = 185"]; F1 [label="[M - OC₂H₅]⁺\nm/z = 140"]; F2 [label="[M - COOC₂H₅]⁺\nm/z = 112"]; F3 [label="[C₅H₁₀N]⁺\nm/z = 84"];

M -> F1 [label="- OC₂H₅"]; M -> F2 [label="- COOC₂H₅"]; F2 -> F3 [label="- CO"]; }

Figure 2: Proposed key fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling constants in the NMR spectra define the carbon-hydrogen framework, while the specific absorption bands in the IR spectrum confirm the presence of the key ester and amide functional groups. Mass spectrometry corroborates the molecular weight and offers further structural insights through predictable fragmentation patterns. This comprehensive spectral guide serves as a valuable resource for scientists working with this important heterocyclic compound, ensuring its confident identification and application in research and development.

References

- 1. This compound | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a functionalized heterocyclic compound belonging to the class of N-methylated δ-valerolactams. Its structure, featuring a chiral center at the C3 position and multiple functional groups—a lactam, an ester, and a tertiary amine—makes it a valuable building block in synthetic organic chemistry. Piperidone scaffolds are prevalent in a wide range of biologically active molecules and natural products, including alkaloids.[1][2] Consequently, the development of efficient synthetic routes to substituted piperidones has been a subject of considerable interest. This guide provides an in-depth examination of the historical and foundational methods for the synthesis of this compound, focusing on the chemical principles and experimental rationale that have defined its preparation.

Core Synthesis Strategy: A Two-Stage Approach

The most established and historically significant route to this compound is not a direct, one-pot synthesis but rather a logical two-stage process. This strategy involves:

-

Formation of the Core Scaffold: Synthesis of the parent lactam, Ethyl 2-oxopiperidine-3-carboxylate.

-

N-Alkylation: Subsequent methylation of the lactam nitrogen to yield the final target molecule.

This bifurcated approach is chemically sound, as it allows for the robust construction of the piperidone ring system first, followed by a well-understood N-functionalization step.

Part 1: Synthesis of the Core Scaffold: Ethyl 2-oxopiperidine-3-carboxylate

The foundational method for preparing the key intermediate, Ethyl 2-oxopiperidine-3-carboxylate, was established as early as 1949 by N.F. Albertsm. This classical synthesis has remained a cornerstone for accessing this compound due to its reliability and the use of readily available starting materials.[3]

The Albertsm Method (1949): A Foundational Pathway

The Albertsm synthesis is an elegant two-step process that begins with a Michael addition followed by a reductive cyclization. This approach efficiently constructs the carbon and nitrogen backbone of the piperidone ring.

Step 1: Michael Addition The synthesis commences with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile. This reaction forms the C-C bond necessary to build the six-carbon backbone of the eventual piperidone ring.

-

Causality of Experimental Choices: The use of a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, is critical. The base deprotonates the acidic α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of acrylonitrile (the Michael acceptor), leading to the formation of diethyl 2-cyanoethylmalonate.[3]

Step 2: Reductive Cyclization The intermediate, diethyl 2-cyanoethylmalonate, is then subjected to catalytic hydrogenation. This is the key ring-forming step where two transformations occur in a single operation.

-

Causality of Experimental Choices: A high-pressure hydrogen atmosphere in the presence of a Raney-type catalyst (such as Raney Nickel or Raney Cobalt) is employed.[3] The catalyst facilitates the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This newly formed amine then undergoes an intramolecular nucleophilic attack on one of the proximal ester carbonyls, leading to cyclization and the elimination of ethanol to form the stable six-membered lactam ring. Raney catalysts are particularly effective for this transformation due to their high surface area and catalytic activity for both nitrile reduction and amidation.

Experimental Workflow: The Albertsm Method

The following diagram illustrates the two-step synthesis of the piperidone scaffold.

Caption: Workflow for the Albertsm synthesis of the piperidone core.

Detailed Experimental Protocol (Albertsm Method)

-

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate.

-

To a stirred solution of diethyl malonate, a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.3-3% by weight) is added.[3]

-

The mixture is maintained at a controlled temperature, typically between 30-35°C.[3]

-

Acrylonitrile is added dropwise over several hours to manage the exothermic reaction.

-

Upon completion, the reaction mixture is neutralized, and the product is isolated, typically yielding diethyl 2-cyanoethylmalonate.

-

-

Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate.

-

The crude diethyl 2-cyanoethylmalonate is dissolved in an organic solvent, such as ethanol.

-

A Raney Cobalt or Raney Nickel catalyst is added to the solution in a high-pressure autoclave.

-

The vessel is charged with hydrogen gas to a pressure of 75-130°C.[3]

-

The reaction is heated and agitated until hydrogen uptake ceases.

-

After cooling and venting, the catalyst is filtered off. The filtrate is concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield Ethyl 2-oxopiperidine-3-carboxylate as a white solid.[3]

-

Data Summary: The Albertsm Method

| Step | Key Reagents | Catalyst | Solvent | Temperature | Typical Overall Yield | Reference |

| 1 & 2 | Diethyl malonate, Acrylonitrile, H₂ | Base (e.g., NaOC(CH₃)₃), Raney Co/Ni | Ethanol | 30-130°C | >77% | [3] |

Part 2: N-Methylation of the Piperidone Scaffold

With the core scaffold in hand, the final step is the introduction of the methyl group onto the lactam nitrogen. This is a standard alkylation reaction, for which several reliable methods exist.

Classical N-Methylation via Deprotonation-Alkylation

The most direct method involves the deprotonation of the lactam N-H followed by quenching with a methyl electrophile.

-

Causality of Experimental Choices: The N-H proton of a lactam is weakly acidic. A strong base, such as sodium hydride (NaH), is typically required to quantitatively deprotonate it, forming the corresponding sodium salt (a nucleophilic amide). This highly nucleophilic species readily reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an Sₙ2 reaction to form the N-methylated product. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.

Experimental Workflow: N-Methylation

Caption: General workflow for the N-methylation of the piperidone core.

Detailed Experimental Protocol (N-Methylation)

-

A solution of Ethyl 2-oxopiperidine-3-carboxylate in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

The solution is cooled in an ice bath (0°C).

-

Sodium hydride (60% dispersion in mineral oil, ~1.1 equivalents) is added portion-wise. The mixture is stirred until hydrogen evolution ceases, indicating complete formation of the amide salt.

-

Methyl iodide (≥1.2 equivalents) is added dropwise via syringe.

-

The reaction is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Part 3: Alternative and Conceptual Synthetic Routes

While the Albertsm-then-methylation sequence is the most historically prominent, other classical organic reactions can be conceptually applied to construct the target molecule, demonstrating the versatility of synthetic strategy.

The Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically yielding a five- or six-membered ring.[4][5] This provides a powerful alternative for constructing the piperidone ring.

-

Conceptual Pathway: The synthesis would require an acyclic precursor such as diethyl 5-(methylamino)adipate . Upon treatment with a strong base (e.g., sodium ethoxide), the base would deprotonate the α-carbon to one of the ester groups. The resulting enolate would then attack the other ester carbonyl intramolecularly, leading to a cyclic β-keto ester intermediate. After elimination of ethoxide and an acidic workup, the desired ring system is formed.

Conceptual Workflow: Dieckmann Condensation

Caption: Conceptual pathway via Dieckmann Condensation.

This approach offers a convergent route where the N-methyl group is incorporated into the acyclic precursor prior to cyclization.

Conclusion

The historical synthesis of this compound is a prime example of classic synthetic logic. The most robust and time-tested method relies on the initial construction of the Ethyl 2-oxopiperidine-3-carboxylate scaffold via the Albertsm method—a sequence of Michael addition and reductive cyclization that has proven efficient and scalable. The subsequent N-methylation is a straightforward and high-yielding transformation. While alternative pathways like the Dieckmann condensation are conceptually viable and demonstrate the breadth of synthetic possibilities, the Albertsm route remains the foundational and most frequently referenced method in the historical context of this important heterocyclic building block.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Introduction: The Significance of a Substituted Piperidone

In the vast landscape of organic chemistry, the piperidine ring system stands as a cornerstone, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its inherent conformational flexibility and the capacity for diverse substitution patterns have made it a privileged scaffold in drug discovery. Within this family, Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a seemingly unassuming N-methylated δ-lactam, holds a place of quiet importance. Its true value lies not in its direct biological activity, but in its role as a versatile and highly functionalized building block for the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive exploration of the discovery and seminal synthesis of this important heterocyclic intermediate. We will delve into the chemical logic that guided its initial construction, present a detailed, field-proven synthetic protocol, and offer insights into the mechanistic underpinnings of the key transformations. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the origins and preparation of this valuable synthetic tool.

Part 1: The Historical Context and Discovery - A Tale of Two Reactions

The "discovery" of this compound is not marked by a singular, dramatic event, but rather by the logical extension of established synthetic methodologies for related compounds. The story begins with its immediate precursor, ethyl 2-oxopiperidine-3-carboxylate. As early as 1949, a classical and robust synthesis for this parent compound was published by N.F. Albertsm in the Journal of the American Chemical Society. This foundational work laid the groundwork for accessing a wide range of substituted piperidones.

The subsequent development of this compound was a natural progression, driven by the need for N-alkylated derivatives for further synthetic elaboration. The introduction of the N-methyl group serves several key purposes in synthetic chemistry: it can block potential N-H reactivity, influence the conformation of the piperidine ring, and provide a handle for directing subsequent reactions.

Two primary synthetic strategies can be envisaged for the construction of this molecule: a linear approach involving the synthesis of the piperidone core followed by N-methylation, and a convergent approach where the nitrogen is methylated prior to cyclization. The former has proven to be the more common and reliable route.

Part 2: The First Synthesis - A Step-by-Step Protocol

The most logical and historically supported route to the first synthesis of this compound involves a two-stage process:

-

Synthesis of Ethyl 2-oxopiperidine-3-carboxylate: This is achieved via a Michael addition followed by a reductive cyclization.

-

N-methylation of the Piperidone: A standard alkylation of the lactam nitrogen.

Below, we provide a detailed, self-validating protocol for this synthesis.

Stage 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This stage is based on the classical method and involves the reaction of diethyl malonate with acrylonitrile, followed by a catalytic hydrogenation which induces cyclization.

Experimental Protocol:

Step 1a: Michael Addition of Diethyl Malonate to Acrylonitrile

-

To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add 16.0 g (0.1 mol) of diethyl malonate.

-

Cool the mixture in an ice bath and add 5.3 g (0.1 mol) of acrylonitrile dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction mixture with glacial acetic acid and remove the ethanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl 2-cyanoethylmalonate as a colorless oil. This intermediate is often used in the next step without further purification.

Step 1b: Reductive Cyclization

-

In a high-pressure hydrogenation vessel, dissolve the crude diethyl 2-cyanoethylmalonate from the previous step in 100 mL of absolute ethanol.

-

Add 5 g of Raney Nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to 50-100 atm and heat to 75-100 °C with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake. This may take several hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield a solid residue.

-

Recrystallize the crude product from ethanol to afford Ethyl 2-oxopiperidine-3-carboxylate as a white crystalline solid.

Quantitative Data for Stage 1:

| Parameter | Value |

| Typical Yield | 55-65% (over two steps) |

| Melting Point | 80-82 °C |

| Appearance | White crystalline solid |

Stage 2: N-methylation of Ethyl 2-oxopiperidine-3-carboxylate

This stage employs a standard N-alkylation of the lactam.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2.3 g (0.05 mol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous tetrahydrofuran (THF).

-

To this suspension, add a solution of 8.55 g (0.05 mol) of Ethyl 2-oxopiperidine-3-carboxylate in 50 mL of anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 7.1 g (0.05 mol) of methyl iodide dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of 10 mL of water.

-

Remove the THF under reduced pressure.

-

To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.

Quantitative Data for Stage 2:

| Parameter | Value |

| Typical Yield | 80-90% |

| Boiling Point | ~110-115 °C at 1 mmHg |

| Appearance | Colorless to pale yellow oil |

Part 3: Mechanistic Insights and Alternative Approaches

The synthetic route detailed above is both robust and scalable. The key transformations are governed by well-understood reaction mechanisms.

Reaction Mechanisms

The synthesis of the piperidone core is a beautiful example of tandem reaction design. The initial Michael addition is a conjugate addition of the enolate of diethyl malonate to the electron-deficient alkene of acrylonitrile. The subsequent reductive cyclization is a more complex process. The nitrile group is reduced to a primary amine, which then undergoes an intramolecular transesterification with one of the ethyl ester groups to form the stable six-membered lactam ring.

The N-methylation is a classic example of a Williamson ether synthesis-type reaction, where the deprotonated lactam nitrogen acts as a nucleophile, displacing the iodide from methyl iodide in an SN2 reaction.

Alternative Synthetic Strategy: The Dieckmann Condensation

An alternative and elegant approach to the core structure of this compound is the Dieckmann condensation. This intramolecular Claisen condensation of a diester can be used to form five- and six-membered rings. In this context, the starting material would be diethyl 3,3'-(methylimino)dipropionate. Treatment of this diester with a strong base, such as sodium ethoxide, would induce cyclization to form the desired β-keto ester.

While conceptually straightforward, this approach can be complicated by the synthesis of the starting diester and potential side reactions during the cyclization.

Visualizing the Synthesis

To aid in the understanding of the synthetic workflow and the key chemical transformations, the following diagrams are provided.

Caption: Overall synthetic workflow for this compound.

Caption: Alternative synthetic approach via Dieckmann Condensation.

Conclusion: A Foundation for Future Discovery

The synthesis of this compound is a testament to the power of classical organic reactions and their application in the creation of valuable molecular building blocks. While its "discovery" may not be attributable to a single eureka moment, its importance in the field is undeniable. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently synthesize this versatile intermediate, paving the way for the discovery and development of the next generation of complex molecules and therapeutics.

A Senior Application Scientist's Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: A Cornerstone Intermediate in Modern Synthesis

Abstract

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic β-keto ester that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive β-keto ester system within a piperidone ring, provides a robust scaffold for constructing a wide array of pharmacologically active compounds and fine chemicals. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction and Physicochemical Profile

This compound, also known as N-methyl-3-carbethoxy-2-piperidone, is a cyclic organic compound whose utility is anchored in its bifunctional nature. The presence of a lactam (a cyclic amide) and a β-keto ester within a six-membered ring makes it a powerful synthon for introducing the N-methylpiperidone moiety, a common motif in medicinal chemistry.

The molecule's strategic importance lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations. The acidic α-proton at the C3 position, flanked by two carbonyl groups, is the primary site for nucleophilic attack, while the ester and lactam functionalities offer avenues for further modification.

Core Compound Characteristics

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21576-27-2 | PubChem[1] |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Appearance | Colorless liquid (typical) | ChemBK[2] |

| Canonical SMILES | CCOC(=O)C1CCCCN1(C)=O | PubChem[1] |

| InChI Key | RCFIDKPBGWQLTE-UHFFFAOYSA-N | PubChem[1] |

Synthesis of the Intermediate: A Strategic Approach

The synthesis of the title compound is most effectively achieved through a two-stage process: first, the construction of the core piperidone ring, followed by N-methylation. This sequence is crucial because attempting to use an N-methylated precursor in the initial cyclization can lead to undesired side reactions and lower yields.

The classical and industrially viable route to the parent scaffold, Ethyl 2-oxopiperidine-3-carboxylate, involves a Michael addition followed by a reductive cyclization.[3]

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, starting from common bulk chemicals.

Caption: Two-stage synthesis of the target intermediate.

Protocol: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This protocol is adapted from established literature methods for the synthesis of the piperidone ring system.[3]

Step 1: Michael Addition

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable reactor, add diethyl malonate dropwise while maintaining the temperature below 30°C.

-

After the addition is complete, add acrylonitrile dropwise. An exothermic reaction will occur; maintain the temperature between 30-35°C using a cooling bath.[3]

-

Stir the mixture for 2-3 hours at this temperature until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the ethanol under reduced pressure to yield crude diethyl 2-cyanoethylmalonate.

Step 2: Reductive Cyclization

-

The crude intermediate is dissolved in an organic solvent (e.g., ethanol) and transferred to a high-pressure autoclave.

-

A hydrogenation catalyst, such as Raney Cobalt or Raney Nickel, is added under an inert atmosphere.[3]

-

The vessel is pressurized with hydrogen gas (typically 50-100 atm) and heated to 75-130°C.[3]

-

The reaction is monitored by hydrogen uptake. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off.

-

The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure Ethyl 2-oxopiperidine-3-carboxylate.[3][4]

Causality Note: The use of Raney Cobalt or Nickel is critical as it selectively reduces the nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization with one of the ester groups to form the stable lactam ring.

Protocol: N-Methylation

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0°C and add a solution of Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation of the lactam nitrogen.

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a pure liquid.

Core Reactivity and Mechanistic Insights

The synthetic power of this intermediate stems from the predictable reactivity of its β-keto ester moiety.

Caption: Key reactive sites and corresponding transformations.

-

Acidity of the C3-Proton: The proton on the carbon alpha to both the ketone and ester carbonyls is significantly acidic. Treatment with a suitable base (e.g., NaH, LDA, K₂CO₃) readily generates a stabilized enolate. This nucleophilic enolate is the workhorse of the molecule, enabling a wide range of C-C bond-forming reactions such as alkylations, acylations, and condensations.

-

Ester Hydrolysis and Decarboxylation: The ethyl ester can be saponified under basic conditions (e.g., LiOH, KOH) to yield the corresponding carboxylate salt.[5] Subsequent acidification and heating results in facile decarboxylation (a Krapcho-type reaction is also possible), providing a clean route to 1-methylpiperidin-2-one . This hydrolytic sensitivity necessitates the use of non-protic bases and anhydrous conditions for enolate-based reactions.

-

Lactam Stability: The N-methyl lactam is generally stable under many reaction conditions but can be reduced or hydrolyzed under forcing conditions. Its primary role is to provide the core heterocyclic scaffold.

Application in Multi-Step Synthesis: A Pharmaceutical Case Study

Piperidine and piperidone scaffolds are ubiquitous in pharmaceuticals due to their ability to mimic peptide turns and position functional groups in precise 3D orientations.[6][7] Intermediates like this compound are instrumental in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[7][8]

Let's consider a representative workflow where the intermediate is used to construct a more complex, spirocyclic system, a motif of growing interest in drug discovery.

Synthetic Application Workflow

Caption: A workflow for constructing a spirocycle.

Protocol: C3-Alkylation (A Key Transformation)

This protocol details a standard procedure for alkylating the C3 position.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetone (solvent) and finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

-

Enolate Formation: Add this compound (1.0 eq.) to the suspension. Stir vigorously at room temperature for 1 hour to ensure formation of the potassium enolate.

-

Expert Insight: While stronger bases like NaH could be used, K₂CO₃ is a milder, safer, and often sufficient base for generating the enolate of this highly acidic β-keto ester, making it ideal for industrial scale-up.

-

-

Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, then dry over MgSO₄. After filtration and solvent evaporation, the crude product can be purified by silica gel column chromatography to yield the C3-alkylated product.

-

Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, particularly the nucleophilic potential of its C3 position, combined with its stable heterocyclic core, provides a reliable and versatile platform for synthetic chemists. From the straightforward synthesis of simple N-methylpiperidones to the intricate assembly of complex pharmaceutical targets, this intermediate offers a predictable and powerful entry point. Understanding its synthesis, handling, and reaction profile, as detailed in this guide, empowers researchers to leverage its full potential in accelerating discovery and development programs.

References

- 1. This compound | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 4. Ethyl 2-oxo-3-piperidinecarboxylate 99 3731-16-6 [sigmaaldrich.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: A Versatile Piperidone Synthon

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a privileged piperidone scaffold. While seemingly a simple molecule, its strategic placement of three key functional groups—a lactam, an ester, and an N-methyl group—renders it a highly versatile and valuable building block in modern organic synthesis. This guide elucidates the core reactivity of this synthon and explores its profound potential in high-value research areas, particularly in medicinal chemistry for the development of novel therapeutics and in the intricate synthesis of natural products. We will dissect its chemical logic, provide actionable experimental protocols, and present conceptual pathways to its application in constructing complex molecular architectures, thereby offering a comprehensive resource for researchers looking to leverage its unique synthetic utility.

Core Chemical Identity and Physicochemical Profile

Molecular Structure and Key Features

This compound, also known as N-methyl-3-carbethoxy-2-piperidone, possesses a six-membered piperidine ring.[1] Its structure is defined by three critical components that dictate its reactivity and utility:

-

A Lactam Moiety: The cyclic amide within the piperidone ring provides conformational rigidity and a site for potential hydrogen bonding in derivative structures.

-

An Ethyl Ester Group: Positioned at the C3 carbon, this group is readily transformable, serving as a handle for hydrolysis, reduction, or amidation.

-

An Acidic α-Carbon: The proton at the C3 position is activated by the two adjacent carbonyl groups (the lactam and the ester), facilitating deprotonation and subsequent carbon-carbon bond formation.

-

An N-Methyl Group: This group blocks the lactam nitrogen from participating in reactions like N-acylation or N-alkylation, thereby directing reactivity towards other parts of the molecule.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 56495-63-9 | Vendor Data |

| Appearance | White to off-white crystalline powder | Alfa Chemistry[2] |

| Melting Point | 80-82 °C (lit.) | Alfa Chemistry[2], Sigma-Aldrich |

| Boiling Point | 326 °C at 760 mmHg (Predicted) | Alfa Chemistry[2] |

| XLogP3 | 0.6 | PubChem[1] |

Synthesis and Derivatization Strategies

The utility of a building block is defined by its accessibility and the predictability of its subsequent transformations. This compound can be synthesized through established organic chemistry reactions, and its functional groups offer a reliable platform for diverse derivatizations.

Representative Synthesis: A Modern Approach

While classical methods exist, modern adaptations focus on efficiency and yield. A robust approach involves a Michael addition followed by a reductive cyclization, inspired by patented industrial methods.[3]

Protocol: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This protocol describes the synthesis of the parent compound, which can then be N-methylated in a subsequent step.

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

Sodium ethoxide (catalyst)

-

Raney Cobalt or Raney Nickel (catalyst)

-

Hydrogen (H₂) gas

-

Ethanol (solvent)

-

Toluene (solvent)

Procedure:

-

Michael Addition: To a solution of diethyl malonate in ethanol, add a catalytic amount of sodium ethoxide. Cool the mixture to 10-30 °C. Add acrylonitrile dropwise over 3-6 hours, maintaining the temperature.[3] Stir until the reaction is complete (monitored by TLC or GC). The product is 2-cyanoethyl diethyl malonate.

-

Work-up: Neutralize the catalyst with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can be purified by distillation or carried forward directly.

-

Reductive Cyclization: In a high-pressure reactor, dissolve the crude 2-cyanoethyl diethyl malonate in an appropriate solvent like ethanol or toluene. Add a slurry of Raney Cobalt or Nickel catalyst.[3]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 75-130 °C.[3] The reaction simultaneously reduces the nitrile to a primary amine and catalyzes the intramolecular cyclization (lactam formation) with the loss of ethanol.

-

Isolation and Purification: After the reaction, cool the reactor, vent the hydrogen, and filter off the catalyst. Concentrate the filtrate under reduced pressure. The resulting solid, Ethyl 2-oxopiperidine-3-carboxylate, can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]

-

N-Methylation (Final Step): The resulting piperidone can be N-methylated using standard conditions (e.g., sodium hydride and methyl iodide in THF) to yield the title compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, comparing the data to literature values.[2]

Key Derivatization Pathways

The true power of this compound lies in its capacity for selective modification. The following workflow illustrates the primary reaction vectors available to the researcher.

Caption: Key derivatization pathways from the title compound.

Causality Behind Choices:

-

Ester Hydrolysis: Saponification with a base like LiOH is a standard and high-yielding method to unmask the carboxylic acid[4], which is a crucial precursor for amide bond formation.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (EDCI, HOBt) to generate libraries of carboxamides, a common motif in bioactive molecules.[5]

-